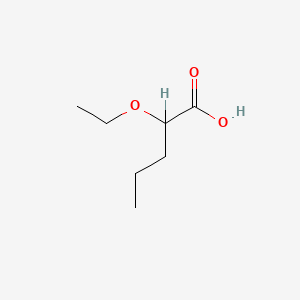

2-Ethoxypentanoic acid

Description

Properties

IUPAC Name |

2-ethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-5-6(7(8)9)10-4-2/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVYHONHMKBUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920049 | |

| Record name | 2-Ethoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90937-93-2 | |

| Record name | Pentanoic acid, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090937932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis via Brominated Intermediate

Challenges and Mitigation Strategies

Elimination Side Reactions

Secondary alkyl halides like ethyl 2-bromopentanoate are prone to E2 elimination under basic conditions. To suppress this:

Regioselectivity in Bromination

The Hell–Volhard–Zelinskii reaction exclusively targets α-carbons, but competing γ-bromination may occur in longer-chain acids. Precision is achieved by:

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow systems enable rapid mixing and heat transfer, improving the safety and scalability of bromination and substitution steps. For instance, microreactors achieve 95% conversion in the Williamson step within 30 minutes, compared to 6 hours in batch reactors.

Photocatalytic Etherification

Visible-light-mediated catalysis using iridium complexes facilitates direct C–O bond formation between alcohols and carboxylic acids, bypassing intermediate halogenation. Preliminary studies show 40–50% yields under ambient conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemical Synthesis

2-Ethoxypentanoic acid is utilized as a precursor in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including esterification and acylation, making it valuable in the production of esters and amides. The compound's reactivity is attributed to the presence of both the ethoxy group and the carboxylic acid functional group, which can engage in nucleophilic attacks and electrophilic reactions.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Esterification | Reaction with alcohols to form esters | Ethyl 2-ethoxypentanoate |

| Acylation | Reaction with amines to form amides | 2-Ethoxypentanamide |

| Condensation | Formation of larger molecules through dehydration | Polymeric compounds |

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a building block for drug development. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of metabolic disorders and as anti-inflammatory agents. The compound's ability to modulate fatty acid metabolism has been studied in various animal models.

Case Study: Metabolic Regulation

A recent study investigated the effects of medium-chain fatty acids, including this compound, on hepatic fatty acid oxidation in newborn piglets. The findings suggested that these compounds could enhance metabolic regulation and provide nutritional benefits in early development stages (Zhao et al., 2023) .

Biological Studies

This compound has also been examined for its biological activity. Research indicates that it may influence cellular processes related to lipid metabolism and inflammation. Its role as a potential biomarker for dietary intake has been explored due to its presence in various food products.

Table 2: Biological Effects of this compound

| Biological Activity | Description | Implications |

|---|---|---|

| Lipid Metabolism | Modulates fatty acid oxidation pathways | Potential for dietary supplements |

| Anti-inflammatory | Exhibits properties that may reduce inflammation | Therapeutic applications |

| Biomarker Potential | Detected in various food matrices | Nutritional studies |

Mechanism of Action

The mechanism of action of 2-ethoxypentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The ethoxy group may influence its reactivity and interaction with biological molecules, affecting its overall activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Ethoxypentanoic acid with key analogs based on functional groups, molecular properties, and applications:

Key Findings:

- Electronic Effects: Ethoxy groups (-OCH2CH3) in 2-ethoxybenzoic acid reduce acidity (pKa ~4.2) compared to unsubstituted benzoic acid (pKa 4.2) due to electron-donating effects, whereas hydroxyl groups in 4-hydroxypentanoic acid increase hydrophilicity .

- Reactivity: Ethyl 2-acetyl-4-oxopentanoate undergoes keto-enol tautomerism, enabling diverse cyclization reactions, unlike saturated ethoxy acids .

- Applications: 2-Ethoxybenzoic acid is prioritized in drug synthesis (e.g., nonsteroidal anti-inflammatory drugs) due to its aromatic stability, while aliphatic ethoxy acids like 3-ethoxypropanoic acid are niche solvents .

Biological Activity

2-Ethoxypentanoic acid, a branched-chain fatty acid, is gaining attention in various fields of research due to its potential biological activities. This compound is structurally related to other fatty acids and has been studied for its effects on metabolic processes, toxicity, and therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant studies, case reports, and findings.

- Chemical Formula : C7H14O2

- Molecular Weight : 130.19 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 195.4 °C

- Melting Point : -85 °C

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including its role in metabolism, potential toxicity, and therapeutic applications.

Metabolic Effects

Research indicates that medium-chain fatty acids, including this compound, influence lipid metabolism and energy production. A study conducted on newborn piglets demonstrated that these fatty acids enhance hepatic fatty acid oxidation, suggesting a potential application in nutritional therapies for metabolic disorders .

Toxicological Studies

Toxicity assessments have been conducted to determine the no-observed-adverse-effect level (NOAEL) for various analogs of fatty acids similar to this compound. These studies indicate that certain structural analogs exhibit developmental toxicity at specific dosages. For instance, the NOAEL for repeated-dose toxicity was found to be around 200 mg/kg/day for some related compounds .

Case Studies

Several case studies have provided insights into the biological effects of this compound:

- Developmental Toxicity Assessment :

- Metabolic Studies :

Research Findings

Recent research has focused on the pharmacological potential of this compound:

- Antimicrobial Activity :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended safety protocols for handling 2-Ethoxypentanoic acid in laboratory settings?

Researchers must prioritize PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact. Work should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste management services to avoid environmental contamination. Experimental protocols should align with institutional safety guidelines and Material Safety Data Sheets (MSDS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : To confirm molecular structure and identify impurities (e.g., unreacted ethoxy or carboxylic acid groups).

- GC-MS : For quantifying purity by detecting volatile byproducts.

- HPLC : To separate and quantify isomers or degradation products. Calibration with certified reference materials and validation against spectral databases (e.g., PubChem, ECHA) ensures accuracy .

Q. What synthetic routes are most efficient for producing this compound?

Common methodologies involve:

- Esterification : Reacting pentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄), followed by hydrolysis.

- Grignard Reaction : Using ethyl magnesium bromide with a carbonyl precursor, followed by oxidation. Optimization parameters include temperature (60–80°C), solvent polarity (e.g., THF for Grignard), and catalyst loading (5–10 mol%) .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data on this compound’s reactivity?

- Cross-Validation : Compare DFT calculations (e.g., Gaussian or ORCA software) with experimental kinetics (e.g., Arrhenius plots for esterification).

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.5% for GC-MS) and computational approximations (basis set limitations).

- Sensitivity Testing : Vary input parameters (e.g., solvent dielectric constant) to assess model robustness .

Q. How can solvent systems be optimized for enantioselective synthesis of this compound derivatives?

Chiral resolution strategies include:

- Chiral Catalysts : Use (R)-BINOL-based catalysts in non-polar solvents (e.g., hexane) to enhance enantiomeric excess (ee > 90%).

- Solvent Screening : Test solvent polarity (logP values) to balance reaction rate and stereoselectivity.

- Crystallization : Employ chiral resolving agents (e.g., cinchona alkaloids) for diastereomeric salt formation .

Q. What advanced spectroscopic techniques elucidate hydrogen-bonding interactions of this compound in solution?

- 2D NOESY NMR : Maps spatial proximity between ethoxy protons and carboxylic acid groups.

- FT-IR Temperature Studies : Track O-H stretching frequency shifts (2500–3500 cm⁻¹) to assess H-bond strength.

- Molecular Dynamics Simulations : Analyze solvation shells in polar aprotic solvents (e.g., DMSO) .

Methodological Guidance

Q. How should kinetic studies for this compound esterification be designed?

Q. What statistical approaches are suitable for analyzing clustered data in this compound bioactivity studies?

- Mixed-Effects Models : Account for nested variables (e.g., repeated measurements per cell culture batch).

- ANOVA with Tukey’s HSD : Compare mean inhibitory concentrations (IC₅₀) across experimental groups.

- Power Analysis : Ensure sample size (n ≥ 6) minimizes Type II errors in dose-response assays .

Data Reporting Standards

Q. What ethical considerations apply to this compound research involving biological systems?

- Toxicity Screening : Conduct MTT assays on human cell lines (e.g., HEK293) before in vivo testing.

- Regulatory Compliance : Adhere to OECD Guidelines for Chemical Testing (e.g., Acute Oral Toxicity Test 423).

- Data Transparency : Share negative results (e.g., failed syntheses) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.